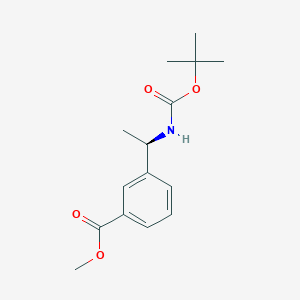
(R)-N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-N-Methyl-3-(4-methylphenoxy)-3-phenylpropan-1-amine Hydrochloride is a chemical compound with a complex structure that includes a phenyl group, a methylphenoxy group, and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-N-Methyl-3-(4-methylphenoxy)-3-phenylpropan-1-amine Hydrochloride typically involves several steps. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methylphenol with a suitable halogenating agent to form 4-methylphenyl halide.
Nucleophilic Substitution: The 4-methylphenyl halide undergoes a nucleophilic substitution reaction with a phenylpropan-1-amine derivative to form the intermediate compound.
Methylation: The intermediate compound is then methylated using a methylating agent such as methyl iodide.
Hydrochloride Formation: Finally, the methylated compound is treated with hydrochloric acid to form the hydrochloride salt of (3R)-N-Methyl-3-(4-methylphenoxy)-3-phenylpropan-1-amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing.
Chemical Reactions Analysis
Types of Reactions
(3R)-N-Methyl-3-(4-methylphenoxy)-3-phenylpropan-1-amine Hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the phenyl and methylphenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(3R)-N-Methyl-3-(4-methylphenoxy)-3-phenylpropan-1-amine Hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-N-Methyl-3-(4-methylphenoxy)-3-phenylpropan-1-amine Hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3R)-N-Methyl-3-(4-bromophenoxy)-3-phenylpropan-1-amine Hydrochloride: Similar structure but with a bromine atom instead of a methyl group.
(3R)-N-Methyl-3-(4-chlorophenoxy)-3-phenylpropan-1-amine Hydrochloride: Similar structure but with a chlorine atom instead of a methyl group.
(3R)-N-Methyl-3-(4-hydroxyphenoxy)-3-phenylpropan-1-amine Hydrochloride: Similar structure but with a hydroxyl group instead of a methyl group.
Uniqueness
The uniqueness of (3R)-N-Methyl-3-(4-methylphenoxy)-3-phenylpropan-1-amine Hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H22ClNO |
|---|---|
Molecular Weight |
291.8 g/mol |
IUPAC Name |
(3R)-N-methyl-3-(4-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H21NO.ClH/c1-14-8-10-16(11-9-14)19-17(12-13-18-2)15-6-4-3-5-7-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-;/m1./s1 |
InChI Key |
JVGQLTAODNXGTO-UNTBIKODSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)O[C@H](CCNC)C2=CC=CC=C2.Cl |
Canonical SMILES |
CC1=CC=C(C=C1)OC(CCNC)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


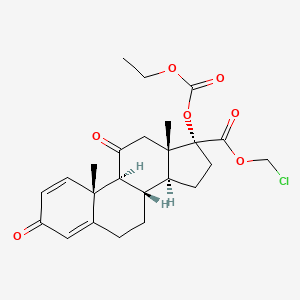
![2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13840011.png)
![tert-butyl (2R)-1-[(2S)-2-[[(2R)-1-butoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate](/img/structure/B13840022.png)
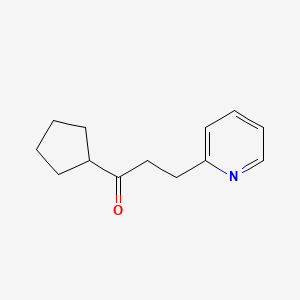
![N-[3-hydroxy-2-(4-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B13840034.png)
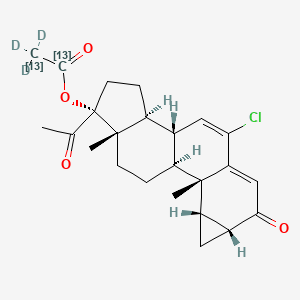

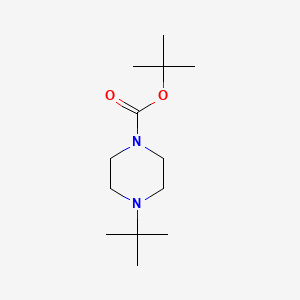
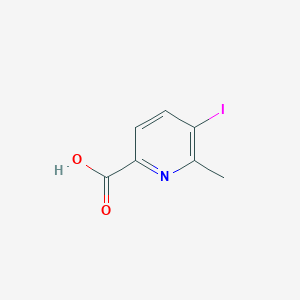
![7-[4-[4-(2-Aminophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13840055.png)
![3-Cyclopropyl-3,4-dihydro-2H-1,3-oxazino[6,5-b]quinolin-2-one](/img/structure/B13840068.png)


